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molecular formula C12H10Cl3NO B8300269 2,7-Dichloro-4-chloromethyl-6-methyl-3-quinolylmethanol

2,7-Dichloro-4-chloromethyl-6-methyl-3-quinolylmethanol

Cat. No. B8300269
M. Wt: 290.6 g/mol
InChI Key: NDQVUXVYKYLEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135478B2

Procedure details

A solution of the product of Stage 82.d (16.2 g; 55.7 mmol) in THF (70 ml) is treated with a solution of 4-methylpiperidine (23 ml; 195 mmol). The mixture obtained is agitated at ambient temperature for 2 hours. Water (200 ml) and dichloroethane (200 ml) are added. The organic phase is washed with an aqueous solution of sodium chloride (concentrated to 20% by weight; 100 ml), dried over magnesium sulphate and concentrated under reduced pressure. By crystallization of the residue from diethylether, the product in the title is obtained (18.3 g; 93% yield) in the form of a white crystalline solid (M.p. 170–171,5° C.).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH2:12][OH:13])=[C:10]([CH2:14]Cl)[C:9]2[C:4](=[CH:5][C:6]([Cl:17])=[C:7]([CH3:16])[CH:8]=2)[N:3]=1.[CH3:18][CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.O.ClC(Cl)C>C1COCC1>[Cl:1][C:2]1[C:11]([CH2:12][OH:13])=[C:10]([CH2:14][N:22]2[CH2:23][CH2:24][CH:19]([CH3:18])[CH2:20][CH2:21]2)[C:9]2[C:4](=[CH:5][C:6]([Cl:17])=[C:7]([CH3:16])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(=C1CO)CCl)C)Cl
Name
Quantity
23 mL
Type
reactant
Smiles
CC1CCNCC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is agitated at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
WASH
Type
WASH
Details
The organic phase is washed with an aqueous solution of sodium chloride (concentrated to 20% by weight; 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
By crystallization of the residue from diethylether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C(=C1CO)CN1CCC(CC1)C)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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